Cathepsin B-Selective Cleavage
In a direct head-to-head comparison using purified recombinant human enzymes at 40 µM substrate concentration, Z-Nle-Lys-Arg-AMC was exclusively cleaved by cathepsin B at both acidic (pH 4.6) and neutral (pH 7.2) conditions. Under identical conditions, the legacy substrates Z-Phe-Arg-AMC and Z-Arg-Arg-AMC were promiscuously cleaved by cathepsins K, L, S, and V, demonstrating their lack of specificity [1]. For example, Z-Phe-Arg-AMC was cleaved by cathepsin L with 7.3-fold higher specific activity (7099 vs 974 pmol/min/μg) at pH 4.6 compared to cathepsin B [2].
| Evidence Dimension | Protease Substrate Specificity (Cleavage by non-target cathepsins) |
|---|---|
| Target Compound Data | No detectable cleavage by cathepsins L, K, S, V at pH 4.6 and 7.2 (40 µM substrate) |
| Comparator Or Baseline | Z-Phe-Arg-AMC: Cleaved by cathepsins L, K, S, V. Z-Arg-Arg-AMC: Cleaved by cathepsins L, V. |
| Quantified Difference | Target substrate exhibits exclusive cleavage by cathepsin B; comparators are cleaved by 2-4 additional cysteine cathepsins. |
| Conditions | 40 µM substrate; 40 mM citrate phosphate buffer; purified recombinant human cathepsins B, L, K, S, V; pH 4.6 and 7.2 |
Why This Matters
This ensures that assay signals in complex biological samples (e.g., cell lysates, tissue homogenates) are exclusively attributable to cathepsin B activity, eliminating false-positive signals from other cysteine cathepsins.
- [1] Yoon MC, et al. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry. 2023;62(15):2289-2300. doi:10.1021/acs.biochem.3c00139. Figure 5. View Source
- [2] Yoon MC, et al. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry. 2023;62(15):2289-2300. doi:10.1021/acs.biochem.3c00139. Table 1. View Source
